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molecular formula C8H10O2 B126754 1-Phenyl-1,2-ethanediol CAS No. 93-56-1

1-Phenyl-1,2-ethanediol

Cat. No. B126754
M. Wt: 138.16 g/mol
InChI Key: PWMWNFMRSKOCEY-UHFFFAOYSA-N
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Patent
US07393985B2

Procedure details

Using the nano-RuHAP catalyzed protocol, alkenes were selectively converted into corresponding cis-1,2-diol with moderate to good yields (see TABLE 1). α,β-unsaturated alkenes such as ethyl trans-cinnamate, ethyl crotonate, dimethyl fumarate, dimethyl maleate and isophorone can be transformed to their corresponding cis-1,2-diols in 70, 65, 53, 50 and 64% isolated yields, respectively (entries 1-5). Under the Ru-catalyzed conditions, effective oxidations of styrene and 1-dodecene gave styrene glycol (85%) and dodecene glycol (75%) in good yields (entries 6 and 7). Likewise, dihydroxylation of 1,2-disubstituted alkenes including 1,4-diacetoxy-cis-but-2-ene and phenanthrene has been achieved to afford the corresponding cis-1,2-diols in 61 and 60% yields (entries 8 and 9). Using 1-acetoxy cyclohex-2-ene as substrate, the Ru-catalyzed dihydroxylation furnished 1-acetoxy-2,3-dihydroxycyclohexane in 75% yield (entry 10) with the anti-isomer being the major product (anti:syn=9:1). Yet, the catalytic dihydroxylation of trisubstituted alkenes such as (3-benzloxy)-1-methylbut-1-ene appeared to be less effective, and the corresponding cis-1,2-diol was obtained in only 45% yield (entry 11).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
cis-1,2-diols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alkenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
cis-1,2-diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
α,β-unsaturated alkenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[C:1](OCC)(=[O:10])/[CH:2]=[CH:3]/[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[C:14]([O:19]CC)(=O)/[CH:15]=[CH:16]/[CH3:17].[C:22](OC)(=O)/[CH:23]=[CH:24]/[C:25](OC)=O.C(OC)(=O)/C=C\C(OC)=O.O=[C:43]1[CH2:50][C:47](C)(C)[CH2:46][C:45]([CH3:51])=[CH:44]1>>[CH2:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:44][CH2:43][CH2:50][CH2:47][CH2:46][CH2:45][CH3:51].[CH:23]1[CH:22]=[CH:17][C:16]([CH:15]([OH:10])[CH2:14][OH:19])=[CH:25][CH:24]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C/C(=O)OC)(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1C=C(CC(C)(C)C1)C
Step Three
Name
cis-1,2-diols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
alkenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
cis-1,2-diol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
α,β-unsaturated alkenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\C1=CC=CC=C1)(=O)OCC
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\C)(=O)OCC
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\C(=O)OC)(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to good yields (see TABLE 1)
CUSTOM
Type
CUSTOM
Details
isolated
CUSTOM
Type
CUSTOM
Details
yields

Outcomes

Product
Name
Type
product
Smiles
C=CC1=CC=CC=C1
Name
Type
product
Smiles
C=CCCCCCCCCCC
Name
Type
product
Smiles
C1=CC=C(C=C1)C(CO)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07393985B2

Procedure details

Using the nano-RuHAP catalyzed protocol, alkenes were selectively converted into corresponding cis-1,2-diol with moderate to good yields (see TABLE 1). α,β-unsaturated alkenes such as ethyl trans-cinnamate, ethyl crotonate, dimethyl fumarate, dimethyl maleate and isophorone can be transformed to their corresponding cis-1,2-diols in 70, 65, 53, 50 and 64% isolated yields, respectively (entries 1-5). Under the Ru-catalyzed conditions, effective oxidations of styrene and 1-dodecene gave styrene glycol (85%) and dodecene glycol (75%) in good yields (entries 6 and 7). Likewise, dihydroxylation of 1,2-disubstituted alkenes including 1,4-diacetoxy-cis-but-2-ene and phenanthrene has been achieved to afford the corresponding cis-1,2-diols in 61 and 60% yields (entries 8 and 9). Using 1-acetoxy cyclohex-2-ene as substrate, the Ru-catalyzed dihydroxylation furnished 1-acetoxy-2,3-dihydroxycyclohexane in 75% yield (entry 10) with the anti-isomer being the major product (anti:syn=9:1). Yet, the catalytic dihydroxylation of trisubstituted alkenes such as (3-benzloxy)-1-methylbut-1-ene appeared to be less effective, and the corresponding cis-1,2-diol was obtained in only 45% yield (entry 11).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
cis-1,2-diols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alkenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
cis-1,2-diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
α,β-unsaturated alkenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[C:1](OCC)(=[O:10])/[CH:2]=[CH:3]/[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[C:14]([O:19]CC)(=O)/[CH:15]=[CH:16]/[CH3:17].[C:22](OC)(=O)/[CH:23]=[CH:24]/[C:25](OC)=O.C(OC)(=O)/C=C\C(OC)=O.O=[C:43]1[CH2:50][C:47](C)(C)[CH2:46][C:45]([CH3:51])=[CH:44]1>>[CH2:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:44][CH2:43][CH2:50][CH2:47][CH2:46][CH2:45][CH3:51].[CH:23]1[CH:22]=[CH:17][C:16]([CH:15]([OH:10])[CH2:14][OH:19])=[CH:25][CH:24]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C/C(=O)OC)(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1C=C(CC(C)(C)C1)C
Step Three
Name
cis-1,2-diols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
alkenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
cis-1,2-diol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
α,β-unsaturated alkenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\C1=CC=CC=C1)(=O)OCC
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\C)(=O)OCC
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\C(=O)OC)(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to good yields (see TABLE 1)
CUSTOM
Type
CUSTOM
Details
isolated
CUSTOM
Type
CUSTOM
Details
yields

Outcomes

Product
Name
Type
product
Smiles
C=CC1=CC=CC=C1
Name
Type
product
Smiles
C=CCCCCCCCCCC
Name
Type
product
Smiles
C1=CC=C(C=C1)C(CO)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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